molecular formula C19H22N2O2S B4419546 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid

3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid

Cat. No.: B4419546
M. Wt: 342.5 g/mol
InChI Key: ZHLIWNRRJDXXBB-UHFFFAOYSA-N
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Description

3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid is a complex organic compound featuring an adamantyl group, a cyanopyridine moiety, and a sulfanylpropanoic acid chain. The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The cyanopyridine moiety adds further chemical versatility, allowing for a range of reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid typically involves multiple steps, starting with the preparation of the adamantyl and cyanopyridine intermediates. One common method involves the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This intermediate is then subjected to further reactions, including O-alkylation and coupling reactions, to introduce the cyanopyridine and sulfanylpropanoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The key stages in the industrial process include the formation of C-C bonds through catalytic coupling reactions, such as the Suzuki-Miyaura method .

Chemical Reactions Analysis

Types of Reactions

3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanopyridine moiety can be reduced to form amines.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted adamantyl derivatives.

Scientific Research Applications

3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The cyanopyridine moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties.

    2-(1-Adamantyl)ethanol: Used in the synthesis of pharmaceuticals.

    3-(1-Adamantyl)propanoic acid: Explored for its potential in drug delivery systems.

Uniqueness

3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid stands out due to its combination of an adamantyl group, a cyanopyridine moiety, and a sulfanylpropanoic acid chain. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c20-11-15-1-2-16(21-18(15)24-4-3-17(22)23)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-2,12-14H,3-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLIWNRRJDXXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
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3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
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3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
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3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
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3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
Reactant of Route 6
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3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid

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